Home > Products > Screening Compounds P58713 > 3-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE
3-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE - 899730-32-6

3-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE

Catalog Number: EVT-2654397
CAS Number: 899730-32-6
Molecular Formula: C13H13FN6
Molecular Weight: 272.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a substituted heterocyclic compound. [] Heterocyclic compounds are organic compounds containing at least one atom other than carbon within a ring structure. [] These compounds are of significant interest in scientific research due to their diverse biological activities and potential for development as therapeutic agents. []

Synthesis Analysis

While a specific synthesis method for 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is not detailed in the provided literature, a closely related compound, 7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, was found to be highly reactive with N-acetylcysteine methyl ester in the presence of 1,4-diazabicyclo[2.2.2]octane. [] This reaction involved the ethynyl group of the compound and highlights the potential for similar reactions involving the ethyl group in 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine.

Applications
  • Kinase Inhibition: Research has shown that ethynyl-containing heterocycles, particularly those with a triazolo[4,5-d]pyrimidine scaffold, can act as irreversible inhibitors of kinases like Nek2. [] Given the structural similarities, 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine could be investigated for potential kinase inhibitory activity.
  • Pharmaceutical Development: Heterocyclic compounds, including triazolopyrimidine derivatives, are commonly explored in medicinal chemistry for their potential to target various therapeutic areas. [] While not explicitly stated, the structural features of 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine could make it a candidate for further investigation in drug discovery programs.

6-Butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

  • Relevance: This compound shares the core triazolo[4,5-d]pyrimidine scaffold with 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine. The differences lie in the substituents at the 3, 5, 6, and 7 positions.

6-Ethynyl-N-phenyl-9H-purin-2-amine

  • Relevance: While this compound doesn't share the same core structure, it's relevant because the study emphasizes the significance of ethynyl groups as Michael acceptors targeting cysteine residues in kinases. This information could be relevant for designing analogs of 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with potential kinase inhibitory activity.

7-Ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

  • Relevance: This compound shares a close structural resemblance to 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine. The core triazolo[4,5-d]pyrimidine structure is identical, and both have a phenylamine substituent. The key difference lies in the presence of the ethynyl group at the 7th position in this compound, highlighting a potential site for modification in the target compound for exploring kinase inhibitory activity.

4-Ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • Relevance: Though this compound features a pyrrolo[2,3-d]pyrimidine core instead of the triazolo[4,5-d]pyrimidine, it's relevant because it highlights the influence of the core scaffold on the reactivity of ethynyl group. This information could be important for structure-activity relationship studies related to 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its potential analogs.

2-(3-((6-Ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide and 2-(3-((6-Ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide

  • Relevance: These isomers emphasize the influence of even subtle structural changes (like the position of a methyl group) on the reactivity and potential biological activity of compounds with similar scaffolds. While these compounds have a purine core, the insights about regioisomerism and reactivity could be valuable for designing and understanding the activity of 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its analogs.
  • Compound Description: This compound is a ribonucleoside analog of 8-azaguanosine, substituted at the 6-position with a methylthio group. While it showed cytotoxicity to H.Ep. No. 2 cells in culture, it exhibited only borderline activity in the leukemia L1210 system.

8-Azaadenosine

  • Compound Description: This compound is an 8-azapurine ribonucleoside analog of adenosine. Similar to 8-aza-6-(methylthio)purine ribonucleoside, it showed cytotoxicity and borderline activity against leukemia L1210 cells.

8-Aza-6-(methoxy)purine ribonucleoside

  • Compound Description: This compound is an 8-azapurine ribonucleoside featuring a methoxy group at the 6-position. Like the previous 8-azapurine ribonucleosides mentioned, it exhibited cytotoxicity and marginal activity against leukemia L1210 cells.

Properties

CAS Number

899730-32-6

Product Name

3-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE

IUPAC Name

3-ethyl-N-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine

Molecular Formula

C13H13FN6

Molecular Weight

272.287

InChI

InChI=1S/C13H13FN6/c1-2-20-13-11(18-19-20)12(16-8-17-13)15-7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16,17)

InChI Key

BIKWZYWUVIYSDF-UHFFFAOYSA-N

SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.